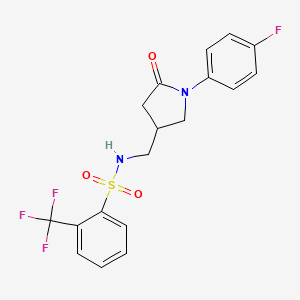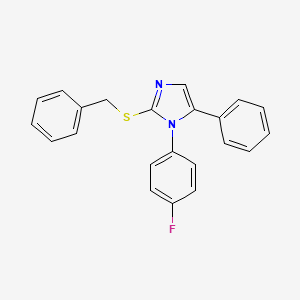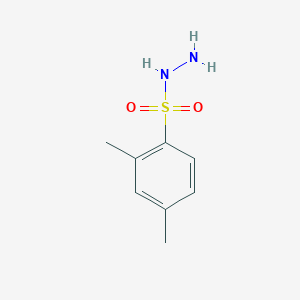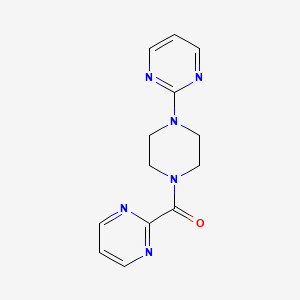![molecular formula C18H16FN5O2 B3010661 4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-62-9](/img/structure/B3010661.png)
4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the exact details of this compound are not provided in the given papers, similar compounds have been synthesized and characterized for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds typically involves multiple steps, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, with an overall chemical yield of 1% . This process highlights the complexity and low yield often encountered in the synthesis of such specialized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was elucidated using X-ray single-crystal determination, revealing its crystallization in the monoclinic space group and the presence of N–H···O hydrogen bonds contributing to the molecular packing in the crystal .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are often aimed at improving pharmacokinetic properties and reducing toxicity. For instance, structural modifications in the synthesis of a 5-lipoxygenase inhibitor led to a compound with improved bioavailability and a better toxicological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely examined to assess their suitability for drug development. Properties such as lipophilicity, metabolic stability, and the presence of hydrogen bonds in the crystal structure can influence the compound's bioavailability and efficacy. The compound mentioned in paper was modified to be less lipophilic, which resulted in enhanced metabolic stability and fewer in vivo metabolites.
Scientific Research Applications
Synthesis and Characterization
A crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, has been prepared and characterized, providing insights into its molecular structure and properties (Deng et al., 2014).
Insecticidal and Antibacterial Potential
Research has been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, including compounds similar to the one . These compounds have shown potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020).
Heterocycles Synthesis
Studies on the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, which are structurally related to the compound , have been conducted, highlighting the diverse chemical reactivity and potential applications of these compounds (Vasylyev et al., 1999).
Orexin Receptor Antagonists
Research on pyrazolylethylbenzamide derivatives, which are structurally related, has led to the development of orexin receptor antagonists. These antagonists have potential therapeutic applications (Futamura et al., 2017).
Positron Emission Tomography (PET) Imaging
18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging with PET. This suggests potential diagnostic applications for compounds structurally similar to the one (Xu et al., 2012).
Antimicrobial Activity
Research on fluorobenzamides containing thiazole and thiazolidine, which are structurally similar, has demonstrated promising antimicrobial analogs (Desai et al., 2013).
properties
IUPAC Name |
4-fluoro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c1-10-9-15(21-16(25)11-5-7-12(19)8-6-11)24(23-10)18-20-14-4-2-3-13(14)17(26)22-18/h5-9H,2-4H2,1H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLDOLWDDDVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)
![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)


![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)
